molecular formula C15H16N2O2S B8437919 N-(1,2,3,4-Tetrahydroquinolin-3-yl)-benzenesulfonamide

N-(1,2,3,4-Tetrahydroquinolin-3-yl)-benzenesulfonamide

Cat. No.: B8437919
M. Wt: 288.4 g/mol
InChI Key: NTCXHUVJNOOXKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,2,3,4-Tetrahydroquinolin-3-yl)-benzenesulfonamide is a useful research compound. Its molecular formula is C15H16N2O2S and its molecular weight is 288.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C15H16N2O2S

Molecular Weight

288.4 g/mol

IUPAC Name

N-(1,2,3,4-tetrahydroquinolin-3-yl)benzenesulfonamide

InChI

InChI=1S/C15H16N2O2S/c18-20(19,14-7-2-1-3-8-14)17-13-10-12-6-4-5-9-15(12)16-11-13/h1-9,13,16-17H,10-11H2

InChI Key

NTCXHUVJNOOXKY-UHFFFAOYSA-N

Canonical SMILES

C1C(CNC2=CC=CC=C21)NS(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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O=C1Nc2ccccc2CC1NS(=O)(=O)c1ccccc1
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Synthesis routes and methods II

Procedure details

To a solution of LAH (1.0 mL, 1.0 M solution in Et2O) cooled at 0° C. was added dropwise a solution of 162A (120 mg, 0.4 mmol) in THF (5 mL) in 5 min. After addition, the reaction mixture was stirred at RT for 4 h, then quenched by slow addition of EtOAc (2.0 mL), followed by water (15 mL). The mixture was extracted with EtOAc (2×20 mL). The combined EtOAc extracts were washed with water, brine, dried (MgSO4) and concentrated. The residue was chromatographed (silica gel) eluting with EtOAc (30-60%) in hexane to give the title compound (84 mg, 73%).
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1 mL
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162A
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5 mL
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Yield
73%

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